molecular formula C18H17ClN4O3S B12000598 5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12000598
M. Wt: 404.9 g/mol
InChI Key: UFZAGZFJXFHTAW-KEBDBYFISA-N
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Description

5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 2,3,4-trimethoxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

Biology

In biological research, it can be used to study the interactions of triazole derivatives with various biological targets, such as enzymes and receptors.

Medicine

The compound may have potential therapeutic applications, particularly as an antimicrobial, antifungal, or anticancer agent, due to the known activities of triazole derivatives.

Industry

In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The Schiff base moiety may also play a role in the compound’s activity by interacting with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the Schiff base moiety.

    4-(4-Chlorophenyl)-5-(2,3,4-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with different substitution patterns.

Uniqueness

The unique combination of the 4-chlorophenyl group, the Schiff base moiety, and the triazole ring in 5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-9-6-12(15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)11-4-7-13(19)8-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

UFZAGZFJXFHTAW-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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